molecular formula C9H16O B14420593 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene CAS No. 80361-92-8

3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene

Cat. No.: B14420593
CAS No.: 80361-92-8
M. Wt: 140.22 g/mol
InChI Key: PTWYCOQPEFKLOK-UHFFFAOYSA-N
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Description

3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is an organic compound with a unique structure that includes both an alkene and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene typically involves the reaction of 3-methyl-2-buten-1-ol with 2-methylprop-2-en-1-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate carbocation or alkoxide, which then undergoes nucleophilic attack to form the desired ether product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Alcohols and alkenes.

Scientific Research Applications

3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ether linkages.

    Industry: Used in the production of polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism by which 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene exerts its effects typically involves the interaction of its functional groups with various molecular targets. For example, the alkene group can participate in addition reactions, while the ether linkage can undergo cleavage under specific conditions. These interactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propen-1-ol: Similar in structure but lacks the ether linkage.

    3-Chloro-2-methylpropene: Contains a halogen instead of an ether group.

    2-Methyl-3-phenyl-2-propen-1-ol: Contains an aromatic ring, which imparts different chemical properties.

Uniqueness

3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is unique due to the presence of both an alkene and an ether functional group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

80361-92-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-methyl-1-(2-methylprop-2-enoxy)but-2-ene

InChI

InChI=1S/C9H16O/c1-8(2)5-6-10-7-9(3)4/h5H,3,6-7H2,1-2,4H3

InChI Key

PTWYCOQPEFKLOK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOCC(=C)C)C

Origin of Product

United States

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